4-Bromo-2-cyclohex-2-enyl-phenol
Description
4-Bromo-2-cyclohex-2-enyl-phenol is a brominated phenolic compound featuring a cyclohexene ring substituted at the ortho position of the phenol group. This structure combines the electron-withdrawing bromine atom with the conjugated cyclohexenyl moiety, influencing its electronic properties, reactivity, and intermolecular interactions.
Properties
CAS No. |
173537-19-4 |
|---|---|
Molecular Formula |
C12H13BrO |
Molecular Weight |
253.13 g/mol |
IUPAC Name |
4-bromo-2-cyclohex-2-en-1-ylphenol |
InChI |
InChI=1S/C12H13BrO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h2,4,6-9,14H,1,3,5H2 |
InChI Key |
MUCLLWYLRYOGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)C2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Physicochemical Properties
- Polarity and Solubility: The hydroxyethyl derivative (C₈H₉BrO₂) exhibits higher water solubility compared to the cyclohexenyl analog due to the polar hydroxyethyl group . Methoxy and imino substituents (e.g., in ) reduce solubility in polar solvents but enhance thermal stability via extended conjugation.
- Conformational Flexibility: Cyclohexenyl/cyclohexadiene rings (as in ) adopt non-planar conformations (e.g., screw-boat) with dihedral angles >75°, influencing packing efficiency and crystallinity .
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